molecular formula C16H20N4OS B6430527 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2202082-78-6

6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B6430527
CAS No.: 2202082-78-6
M. Wt: 316.4 g/mol
InChI Key: KHXDULHRDBLEMQ-UHFFFAOYSA-N
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Description

6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene ring through a carbonylation reaction. The final step involves the formation of the pyrimidine ring under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: Used in the study of enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine share the pyrimidine ring structure.

Uniqueness

6-methyl-N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine is unique due to the combination of the thiophene, piperidine, and pyrimidine rings in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11-7-14(22-9-11)16(21)20-5-3-13(4-6-20)19-15-8-12(2)17-10-18-15/h7-10,13H,3-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXDULHRDBLEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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